molecular formula C9H8N2O B1440228 6-(Furan-2-yl)pyridin-3-amine CAS No. 898289-46-8

6-(Furan-2-yl)pyridin-3-amine

Cat. No. B1440228
M. Wt: 160.17 g/mol
InChI Key: VNMHMTVDBPWALF-UHFFFAOYSA-N
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Description

“6-(Furan-2-yl)pyridin-3-amine” is a chemical compound with the CAS Number: 898289-46-8 . It has a molecular weight of 160.18 .


Synthesis Analysis

The synthesis of pyridine derivatives, such as “6-(Furan-2-yl)pyridin-3-amine”, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of “6-(Furan-2-yl)pyridin-3-amine” is represented by the InChI Code: 1S/C9H8N2O/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Furan-2-yl)pyridin-3-amine” include a molecular weight of 160.18 . Additional properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

  • Material Science

    • Application: Derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
    • Method: The study involves the synthesis of derivatives based on pyridine-2-6- and furan-2,5-dicarboxamide scaffolds .
    • Results: The study provides insights into the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .
  • Pharmaceutical Research

    • Application: A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium .
    • Method: The study involves the design, synthesis, and evaluation of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
    • Results: The results of the study are not specified in the search results .
  • Cancer Research

    • Application: The study involves the investigation of novel (3-(furan-2-yl)pyridin-3-yl) chalcones for their cytotoxic effects toward lung carcinoma .
    • Method: The study involves the synthesis and testing of novel (3-(furan-2-yl)pyridin-3-yl) chalcones .
    • Results: The results proved that all tested chalcones give different cytotoxic effects toward lung carcinoma .
  • Spectroscopic Studies

    • Application: 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized and analyzed in detail using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
    • Method: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
    • Results: The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
  • Medicinal Chemistry

    • Application: Pyrazoles, which are nitrogen-containing heterocycles, play an important role in medicinal chemistry due to their wide range of biological applications .
    • Method: The study involves the design, synthesis, and evaluation of a series of novel pyrazole derivatives .
    • Results: The results of the study are not specified in the search results .
  • Antibacterial Research

    • Application: Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their wide range of biological applications, including antibacterial activity .
    • Method: The study involves the design, synthesis, and evaluation of a series of novel furan derivatives .
    • Results: The results of the study are not specified in the search results .
  • Food Industry

    • Application: 2-acetyl-5-methylfuran (AMF) is one of the heterocyclic compounds responsible for the aroma perceived when food is cooked. AMF has been pointed as a natural constituent of liquors, roasted coffee beans, and smoked salmons .
    • Method: The study involves the experimental characterization and analysis of 2-acetyl-5-methylfuran using various spectroscopic techniques .
    • Results: The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations .

Safety And Hazards

The safety data sheet for a related compound, Pyridine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation .

properties

IUPAC Name

6-(furan-2-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMHMTVDBPWALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701308509
Record name 6-(2-Furanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)pyridin-3-amine

CAS RN

898289-46-8
Record name 6-(2-Furanyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898289-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Furanyl)-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701308509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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